Gabapentin-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gabapentin, structurally related to the neurotransmitter GABA (gamma-aminobutyric acid), mimics GABA's activity. It is widely used in neurology for the treatment of peripheral neuropathic pain and exists in a zwitterionic form in the solid state. The molecule's properties have been extensively studied using quantum chemical calculations and experimental spectroscopic techniques (Sinha et al., 2013).

Synthesis Analysis

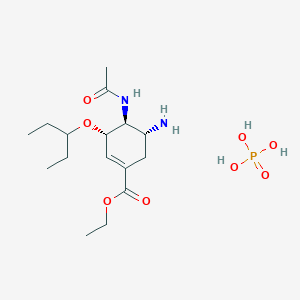

A concise and efficient synthesis of Gabapentin has been achieved with an overall yield of 56% via 6 N HCl mediated hydrolysis of the corresponding γ-lactam, obtained from the intramolecular C-CH insertion reaction of N-tert-butyl-N-cyclohexylmethyl diazoacetamide with 0.02 mol% Rh2(OAc)4 catalyst (Chen et al., 2003).

Molecular Structure Analysis

The molecular structure and bonding network of Gabapentin hydrochloride hemihydrate have been examined, revealing extensive inter and intra-molecular hydrogen bonding networks. A unique and relatively rare three-center hydrogen bond configuration, as well as N–H···O donor hydrogen bonds, have been observed, linking the molecules into chains (Jasinski et al., 2009).

Chemical Reactions and Properties

Gabapentin's antinociceptive action involves its binding to the alpha2delta subunit of voltage-dependent Ca2+ channels, modulating Ca2+ current and affecting neurotransmitter release. This mechanism is distinct from that of traditional GABAergic drugs and contributes to its therapeutic effects (Cheng & Chiou, 2006).

Physical Properties Analysis

Gabapentin's synthesis and the high mass and heat transfer performance of its production process have been enhanced using a microreaction system, demonstrating the drug's efficient production at relatively high temperatures with significantly reduced residence times (Huang et al., 2017).

Chemical Properties Analysis

The chemical and structural characteristics of Gabapentin, including its pharmacokinetics and pharmacodynamics, have been reviewed, highlighting its antihyperalgesic properties and unique mechanism of action in acute pain management. This makes Gabapentin a safe and efficacious drug for treating postoperative pain (Chang et al., 2014).

Applications De Recherche Scientifique

Molecular Mechanisms and Neurotransmission

Gabapentin, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is known for its anticonvulsant, analgesic, and anxiolytic properties. Notably, it does not directly modify GABA type A (GABAA) receptor function or alter synaptic inhibition. A study revealed that gabapentin enhances the expression of δ subunit-containing GABAA (δGABAA) receptors, generating a tonic inhibitory conductance in brain regions such as the cerebellum and hippocampus. This modulation likely contributes to the GABAergic effects of gabapentin, as it induced ataxia and anxiolysis in wild-type mice but not in δ subunit null-mutant mice. The research suggests broader therapeutic applications for gabapentin due to its potential role in disorders characterized by reduced δGABAA receptor expression (Yu et al., 2019).

Drug Transport Mechanisms

Gabapentin exhibits high and saturable permeability across the blood-brain barrier (BBB), attributed to the involvement of specific drug transporters. One study identified the transporter LAT1 (SLC7A5) as a key player in gabapentin transport within the human brain endothelial cell line (hCMEC/D3), an in-vitro model of the BBB. The research highlighted the significant role of LAT1 in gabapentin's therapeutic effects, showcasing its selectivity and importance in the drug's pharmacokinetics (Dickens et al., 2013).

Analytical Method Development

In the realm of performance horses, gabapentin is considered a class 3 performance-enhancing substance, necessitating sensitive detection methods for regulatory and pharmacokinetic studies. A study developed and validated a gas chromatographic-mass spectrometric (GC-MS) method for gabapentin detection, offering a powerful tool for both pharmacokinetic and forensic investigations (Lehner et al., 2007).

Orientations Futures

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug-associated .

Propriétés

Numéro CAS |

1346600-67-6 |

|---|---|

Nom du produit |

Gabapentin-d6 |

Formule moléculaire |

C₉H₁₁D₆NO₂ |

Poids moléculaire |

177.27 |

Synonymes |

1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)